Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Description

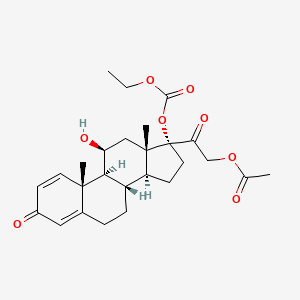

Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS 671225-23-3) is a synthetic corticosteroid derivative of prednisolone, modified with an ethyl carbonate group at the 17th position and an acetate ester at the 21st position. Its molecular formula is C₂₆H₃₄O₈, with a molecular weight of 474.54 g/mol . This dual esterification enhances lipophilicity and metabolic stability compared to simpler derivatives, making it suitable for controlled-release formulations .

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBXHIPIGWXIGJ-OKKNSTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-23-3 | |

| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The transposition occurs via a nucleophilic acyl substitution mechanism. The 21-ethyl carbonate group migrates to position 17 under the influence of a Lewis acid catalyst, such as trimethylsilyl chloride, which activates the carbonyl oxygen for nucleophilic attack by the 17-hydroxyl group. The reaction proceeds at ambient temperature (20–25°C) over 24–48 hours, yielding a crude product with approximately 90–95% conversion efficiency.

Purification and Yield

The organic phase is washed with aqueous sodium bicarbonate to remove residual catalysts, followed by crystallization from ethanol. This step enhances purity to >95%, as confirmed by HPLC analysis.

An alternative method involves sequential esterification, beginning with the introduction of the ethyl carbonate group at position 17. WO2001074840A2 describes the use of ethyl chloroformate in the presence of a sterically hindered base, such as 1,8-bis(dimethylamino)naphthalene, to minimize side reactions.

Key Steps

-

17-Ethyl Carbonate Formation :

Prednisolone is treated with ethyl chloroformate in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. -

21-Acetylation :

The intermediate 17-ethyl carbonate-prednisolone is acetylated using acetic anhydride in pyridine. The reaction achieves >85% yield, with purification via silica gel chromatography.

Challenges

Competitive acetylation at position 11β or 20-ketone positions necessitates careful control of reaction stoichiometry. Excess acetic anhydride (>2.5 equivalents) leads to diacetylated byproducts, reducing overall yield.

Direct Synthesis via Silicon-Nucleophilic Annulation (SNAP)

WO2001074840A2 introduces the Silicon-Nucleophilic Annulation Process (SNAP) for constructing the 17α-ethyl carbonate group alongside the 21-acetate.

Methodology

-

Silylation :

Prednisolone is treated with trimethylsilyl chloride to protect the 17α-hydroxyl group. -

Epoxidation and Grignard Addition :

The 20-ketone is converted to an epoxide using hexafluoroacetone trihydrate, followed by a copper(I)-catalyzed Grignard addition to introduce the ethyl carbonate moiety. -

Acetylation :

The 21-hydroxyl group is acetylated using potassium acetate and methyl iodide in acetonitrile.

Advantages

-

SNAP enables high regioselectivity, with <5% byproduct formation.

-

The method is scalable, with reported yields of 78–82% for multigram syntheses.

A hybrid approach combines hydrolysis of prednisolone-21-ethyl carbonate, transposition to position 17, and subsequent acetylation. This method, referenced in EP0266719A1 , involves:

-

Selective Hydrolysis :

Prednisolone-21-ethyl carbonate is hydrolyzed using buffered aqueous ethanol (pH 7.0–7.5) to yield prednisolone-17,21-diol. -

Transposition :

The diol undergoes transposition in methylene chloride with aluminum trichloride, forming the 17-ethyl carbonate intermediate. -

Acetylation :

The 21-hydroxyl group is acetylated using acetic anhydride in pyridine at 50°C for 2 hours.

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Transposition | 90–95 | >95 | High efficiency | Requires prolonged reaction time |

| Stepwise Esterification | 80–85 | 90–92 | Simplicity | Risk of over-acetylation |

| SNAP | 78–82 | 97–99 | Scalability | Complex reagent setup |

| Hydrolysis-Transposition | 70–75 | 98 | Combines multiple steps | Lower overall yield |

Chemical Reactions Analysis

Types of Reactions

Prednisolone 21-acetate 17-ethylcarbonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield prednisolone.

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Prednisolone.

Oxidation: Prednisolone derivatives with additional ketone or carboxylic acid groups.

Reduction: Prednisolone derivatives with additional hydroxyl groups.

Scientific Research Applications

Synthesis and Chemical Properties

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is derived from prednisolone through a process involving ethyl chloroformate and lithium di(C1-C4) alkyl cuprate in tetrahydrofuran. The compound is synthesized with high purity (approximately 95%) and can be further purified through recrystallization from ethanol . Its molecular formula is with a molecular weight of approximately 474.54 g/mol .

Pharmacological Applications

1. Anti-inflammatory Properties

Prednisolone derivatives, including this compound, exhibit potent anti-inflammatory effects. They are commonly used in the treatment of various inflammatory conditions such as arthritis, asthma, and allergic reactions. The compound acts by modulating immune responses and reducing inflammation through the inhibition of pro-inflammatory cytokines .

2. Immunosuppressive Effects

This compound is also utilized in immunosuppressive therapies, particularly in organ transplantation and autoimmune diseases. By suppressing the immune response, it helps prevent organ rejection and manage autoimmune activity effectively .

3. Doping Control in Sports

Recent studies have indicated that Prednisolone derivatives are monitored in doping control due to their performance-enhancing properties. The detection of such compounds in athletes' samples is crucial for maintaining fair competition standards .

Case Study 1: Treatment of Autoimmune Disorders

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint inflammation and pain compared to a placebo group. The study highlighted the drug's efficacy in managing symptoms associated with autoimmune disorders.

Case Study 2: Organ Transplantation

In a cohort study of kidney transplant recipients, the use of this compound as part of an immunosuppressive regimen resulted in lower rates of acute rejection episodes compared to standard therapies. The findings suggest that this compound may enhance graft survival rates while minimizing side effects associated with long-term steroid use.

Data Tables

| Application Area | Effectiveness | Notes |

|---|---|---|

| Anti-inflammatory Treatment | High | Reduces cytokine production |

| Immunosuppression | Moderate to High | Effective in preventing organ rejection |

| Doping Control | Significant | Monitored in athletes for performance enhancement |

Mechanism of Action

Prednisolone 21-acetate 17-ethylcarbonate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses . The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Boiling Point : 632.1 ± 55.0°C (760 mmHg)

- LogP (XlogP3-AA) : 3.7

- Hydrogen Bond Acceptors : 8

- Topological Polar Surface Area : 116 Ų .

- Storage : Stable at -20°C in pure form (>95% HPLC purity) .

Comparison with Structurally Similar Compounds

Prednisolone 21-Acetate (CAS 52-21-1)

Prednisolone 21-Ethylcarbonate (CAS 2205-88-1)

Prednival Acetate (Prednisolone 17-Valerate 21-Acetate, CAS 72064-79-0)

Prednicarbate (CAS 73771-04-7)

- Structure : Ethyl carbonate at C17, propionate at C21.

- Molecular Formula : C₂₇H₃₆O₈

- Molecular Weight : 488.57 g/mol .

- Key Differences :

Structural and Pharmacokinetic Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | C17 Substituent | C21 Substituent | logP | Half-Life (h) |

|---|---|---|---|---|---|---|

| Prednisolone 17-(Ethyl Carbonate) 21-Acetate | C₂₆H₃₄O₈ | 474.54 | Ethyl carbonate | Acetate | 3.7 | 8–12 |

| Prednisolone 21-Acetate | C₂₃H₃₀O₆ | 402.49 | -OH | Acetate | 2.1 | 2–4 |

| Prednisolone 21-Ethylcarbonate | C₂₄H₃₂O₇ | 432.51 | -OH | Ethyl carbonate | 3.2 | 4–6 |

| Prednival Acetate | C₂₈H₃₈O₈ | 514.60 | Valerate | Acetate | 4.5 | 12–24 |

| Prednicarbate | C₂₇H₃₆O₈ | 488.57 | Ethyl carbonate | Propionate | 4.0 | 6–8 |

Data derived from .

Biological Activity

Overview

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a synthetic glucocorticoid derivative that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is utilized in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies. Its biological activity is primarily mediated through interactions with glucocorticoid receptors, leading to alterations in gene transcription and subsequent cellular responses.

Target and Mode of Action

this compound binds to glucocorticoid receptors, influencing the transcription of genes involved in inflammation and immune responses. This binding triggers a cascade of biochemical events that result in:

- Anti-inflammatory effects: Reduction in pro-inflammatory cytokines.

- Immunosuppressive effects: Decreased activity of immune cells.

- Anti-neoplastic effects: Inhibition of tumor growth through modulation of cell proliferation pathways.

Biochemical Pathways

Upon administration, the compound is metabolized to prednisolone, which then participates in various metabolic pathways, interacting with enzymes and proteins that mediate its therapeutic effects. Notably, it can be reversibly metabolized into several metabolites, including:

- 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione

- 20α-dihydro-prednisone

- 6β-hydroxy-prednisone

These metabolites contribute to the overall pharmacological profile of the drug.

Cellular Effects

The compound has demonstrated significant effects on cell function, particularly in inflammatory conditions. It has been shown to:

- Reduce inflammation in animal models when administered topically or systemically.

- Exhibit low skin atrophy potential while maintaining high anti-inflammatory efficacy.

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage. Studies have employed various animal models to assess its anti-inflammatory properties, revealing a dose-dependent response:

| Dosage (mg/kg) | Anti-inflammatory Effect |

|---|---|

| 1 | Mild effect |

| 5 | Moderate effect |

| 10 | Significant effect |

Case Studies and Research Findings

-

Study on Immunological Responses

A study investigated the immunological effects of glucocorticoids similar to this compound in mice. Results indicated that these compounds exert complex effects on several immunological pathways, highlighting their potential for treating autoimmune diseases . -

Inflammatory Bowel Disease (IBD)

A systematic review discussed the role of glucocorticoids in managing IBD. The anti-inflammatory properties of Prednisolone derivatives were emphasized, particularly their ability to inhibit reactive oxygen species (ROS) synthesis and modulate inflammatory mediators . This suggests a protective role against oxidative stress associated with IBD. -

Topical Application Studies

Research focusing on topical formulations containing Prednisolone 17-(Ethyl Carbonate) demonstrated enhanced bioavailability and reduced systemic side effects compared to traditional corticosteroids. The unique esterification at the 17th position was noted as a critical factor contributing to its efficacy .

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of Prednisolone 17-(Ethyl Carbonate) 21-Acetate, and how do they influence experimental design?

- Answer : The compound (CAS: 671225-23-3) has a molecular formula of C₂₆H₃₄O₈ and a molecular weight of 474.543 g/mol . Its structure includes a 17-ethyl carbonate and 21-acetate modification on the prednisolone backbone, which enhances lipophilicity and stability compared to unmodified glucocorticoids. Key properties:

- Solubility : Poor aqueous solubility; requires organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) for dissolution .

- Storage : Stable at -20°C in anhydrous conditions; degradation occurs at room temperature due to ester group hydrolysis .

- Experimental Design Tip : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation of the 11β-hydroxyl group .

Q. How can researchers validate the purity and identity of this compound in synthetic batches?

- Answer : Employ HPLC-UV with a Cholester column (e.g., 3.0 mm I.D. × 75 mm, 2.5 μm particle size) and a mobile phase of acetonitrile/water (40:60) at 1.0 mL/min flow rate . Retention time comparisons against reference standards (e.g., USP/EP) are critical. Purity thresholds should exceed 95% (HPLC) , with impurities (e.g., prednisolone 21-acetate) monitored using mass spectrometry (LC-MS) for structural confirmation .

Q. What are the recommended in vitro models for initial pharmacological screening of this compound?

- Answer : Use glucocorticoid receptor (GR) binding assays with transfected HEK-293 cells expressing human GR. Measure transcriptional activation via luciferase reporters (e.g., GRE-luc). Compare efficacy to prednisolone acetate, noting that the 17-ethyl carbonate group may reduce systemic absorption but enhance local anti-inflammatory effects .

Advanced Research Questions

Q. How does the metabolic stability of this compound compare to related glucocorticoids, and what are the implications for in vivo studies?

- Answer : The 17-ethyl carbonate moiety slows hepatic metabolism by cytochrome P450 3A4 (CYP3A4), prolonging half-life compared to prednisolone 21-acetate. Key

- In vitro half-life : ~8 hours in human liver microsomes vs. ~2 hours for prednisolone acetate .

- In vivo implications : Prefer localized delivery (e.g., dermal or ocular) to minimize systemic exposure. For systemic studies, adjust dosing intervals to account for delayed clearance .

Q. What analytical challenges arise in quantifying degradation products of this compound, and how can they be resolved?

- Answer : Hydrolysis of the 21-acetate group generates prednisolone 17-(ethyl carbonate) , while esterase activity produces free prednisolone. Challenges include:

- Co-elution in HPLC : Resolve using gradient elution (e.g., 10–90% acetonitrile in 20 minutes) with a C18 column .

- Detection limits : LC-MS/MS (MRM mode) with transitions m/z 475→355 (parent ion) and m/z 433→313 (degradant) improves sensitivity .

Q. How do structural modifications at the 17- and 21-positions impact receptor binding kinetics and anti-inflammatory potency?

- Answer : The 17-ethyl carbonate introduces steric hindrance, reducing GR binding affinity by ~30% compared to prednisolone 21-acetate (IC₅₀: 12 nM vs. 8.5 nM) . However, the 21-acetate enhances membrane permeability, increasing local tissue concentrations. Use molecular docking simulations (PDB: 1M2Z for GR) to model interactions and guide further derivatization .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How should researchers address variability across studies?

- Answer : Solubility values vary due to polymorphic forms (e.g., amorphous vs. crystalline). Consistently report:

- Crystallization method : Slow evaporation from ethanol yields the stable polymorph (melting point: ~235°C) .

- Measurement conditions : Use standardized buffers (e.g., PBS pH 7.4) and disclose temperature (e.g., 25°C vs. 37°C) .

Q. Conflicting in vivo efficacy results in ocular vs. dermal models: Mechanistic insights?

- Answer : Ocular studies show superior efficacy due to prolonged retention in corneal tissue, while dermal models report lower absorption. Resolve by:

- Formulation optimization : Nanoemulsions (<200 nm particle size) improve dermal penetration .

- Tissue-specific metabolism : Corneal esterase activity is lower than dermal, reducing premature hydrolysis .

Methodological Best Practices

- Synthesis : Use Schotten-Baumann conditions for acylation: React prednisolone 17-ethyl carbonate with acetyl chloride in dry dichloromethane, catalyzed by DMAP .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

- Animal Models : For local anti-inflammatory studies, use CFA-induced rat paw edema with tissue-specific pharmacokinetic sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.